2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound features a pyrrolidine ring substituted with a pyridine moiety, which is further functionalized with a morpholine ring and an aldehyde group. The unique structure of this compound makes it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic synthesisThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine and morpholine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various scientific and industrial applications .
Scientific Research Applications
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents.
Uniqueness
2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of a pyrrolidine ring with a pyridine moiety, morpholine ring, and aldehyde group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O2/c1-12-9-13(14-3-2-4-18(14)11-19)10-16-15(12)17-5-7-20-8-6-17/h9-11,14H,2-8H2,1H3 |
InChI Key |
FRRVJANTVGMSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.